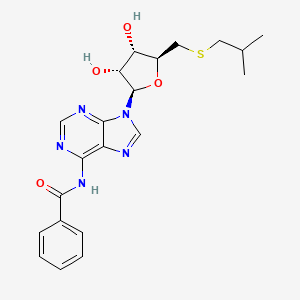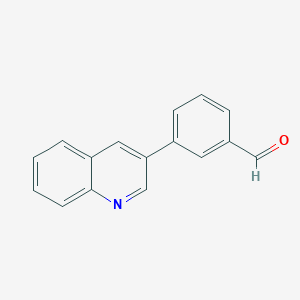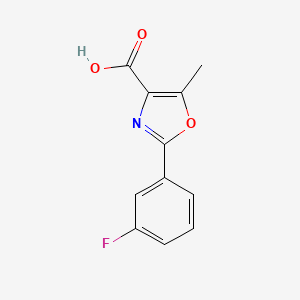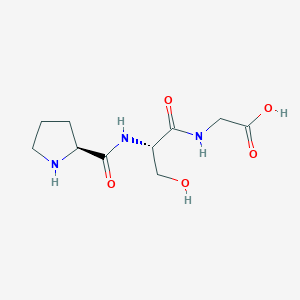![molecular formula C16H11N B12897390 Dibenzo[d,f]indole](/img/structure/B12897390.png)
Dibenzo[d,f]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[d,f]indole is a polycyclic aromatic compound that consists of an indole core fused with two benzene rings. This structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research. The compound’s stability and electronic characteristics are particularly noteworthy, contributing to its applications in organic electronics, photonics, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[d,f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the transition-metal-free synthesis, which employs a Smiles rearrangement. This method involves the reaction of 2-(1H-indol-2-yl)phenol with 1,2-dihalobenzenes or 2-halonitroarenes . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, often around 100°C, under a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods: While industrial-scale production methods for this compound are less documented, they likely involve similar synthetic routes with optimizations for yield and purity. Large-scale synthesis would require careful control of reaction conditions and purification processes to ensure the compound meets the necessary specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzo[d,f]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated forms of this compound.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield dibenzoquinones, while substitution reactions can produce nitro or halogenated derivatives.
Applications De Recherche Scientifique
Dibenzo[d,f]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research into this compound derivatives explores their potential as therapeutic agents, particularly in targeting specific biological pathways.
Mécanisme D'action
The mechanism by which dibenzo[d,f]indole and its derivatives exert their effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, interference with DNA replication, or disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Carbazole: Another polycyclic aromatic compound with a similar structure but differing in the position of nitrogen atoms.
Indole: The core structure of dibenzo[d,f]indole, which lacks the additional fused benzene rings.
Dibenzofuran: Similar in structure but contains an oxygen atom instead of nitrogen.
Uniqueness: this compound’s unique combination of stability, electronic properties, and reactivity distinguishes it from these similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C16H11N |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
phenanthro[9,8a-b]pyrrole |
InChI |
InChI=1S/C16H11N/c1-2-6-13-12(5-1)11-15-16(9-10-17-15)8-4-3-7-14(13)16/h1-11H |
Clé InChI |
SXNHJLPLCXYSAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=NC=CC34C=CC=CC4=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)





![[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897362.png)
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)


![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)

